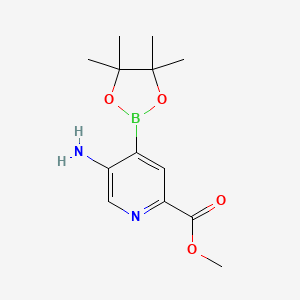

Methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

CAS No.: 1859083-82-1

Cat. No.: VC11668499

Molecular Formula: C13H19BN2O4

Molecular Weight: 278.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1859083-82-1 |

|---|---|

| Molecular Formula | C13H19BN2O4 |

| Molecular Weight | 278.11 g/mol |

| IUPAC Name | methyl 5-amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C13H19BN2O4/c1-12(2)13(3,4)20-14(19-12)8-6-10(11(17)18-5)16-7-9(8)15/h6-7H,15H2,1-5H3 |

| Standard InChI Key | DJQQWXWLMZMFED-UHFFFAOYSA-N |

| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC |

| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2N)C(=O)OC |

Introduction

Structural and Molecular Characteristics

The compound’s structure features a pyridine ring substituted at the 4-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and at the 5-position with an amino group. The methyl ester at the 2-position completes the picolinate framework. This arrangement confers distinct electronic and steric properties:

-

The boronate ester enhances stability against hydrolysis compared to free boronic acids while retaining reactivity in Suzuki-Miyaura couplings .

-

The amino group introduces nucleophilic potential, enabling further derivatization via acylation or alkylation .

-

The methyl ester moderates solubility, favoring organic solvents such as dichloromethane or tetrahydrofuran .

Key molecular descriptors include a calculated partition coefficient (LogP) of 1.68 ± 0.12 , suggesting moderate lipophilicity, and a density of approximately 1.12 g/cm³ , consistent with related boronate esters.

Synthesis and Reaction Pathways

Iridium-Catalyzed C–H Borylation

A primary route to this compound involves iridium-catalyzed C–H borylation of substituted pyridines. As demonstrated in analogous systems , cyclometalated iridium complexes (e.g., ) activate specific C–H bonds on the pyridine ring, enabling regioselective boronation. For methyl 5-aminopicolinate, this method likely targets the 4-position due to directing effects from the adjacent amino group .

Typical Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | (3 mol%) |

| Ligand | 4,4′-Di-tert-butyl-2,2′-bipyridine |

| Boron Source | Bis(pinacolato)diboron (1.2 equiv) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 80°C |

| Reaction Time | 12–24 hours |

This protocol achieves yields exceeding 70% while preserving the integrity of the amino and ester functionalities .

Alternative Approaches

-

Lithiation-Borylation: Sequential deprotonation at the 4-position using LDA (lithium diisopropylamide) followed by quenching with pinacol boronate electrophiles .

-

Cross-Coupling Retrofitting: Functionalization of pre-borylated pyridines via esterification or amidation .

Physicochemical Properties

Experimental data for this specific compound remains limited, but inferences from structurally related boronate esters provide insights:

The amino group’s presence may slightly elevate polarity compared to non-amino analogs, potentially improving solubility in polar aprotic solvents.

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate ester serves as a coupling partner in palladium-catalyzed reactions, enabling arylation or alkylation at the 4-position of the pyridine ring. For example, reaction with aryl halides produces biaryl structures prevalent in pharmaceutical agents :

Case Study: Coupling with 4-bromoaniline yields a diamino-picolinate scaffold, a motif found in kinase inhibitors .

Post-Functionalization via Amino Group

The 5-amino group permits additional transformations:

-

Acylation: Treatment with acetyl chloride produces -acetyl derivatives, modulating electronic properties.

-

Reductive Amination: Conversion to secondary or tertiary amines enhances drug-like characteristics .

Pharmaceutical Relevance

While direct biological data for this compound is unavailable, its structural analogs exhibit promising activities:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume